4-(Benzyloxy)-2-chlorobenzonitrile
Description
4-(Benzyloxy)-2-chlorobenzonitrile (CAS: 853953-30-7) is an aromatic nitrile derivative with the molecular formula C₁₄H₁₀ClNO and a molar mass of 243.69 g/mol . It features a benzyloxy group (-OCH₂C₆H₅) at the para position and a chloro substituent at the ortho position relative to the nitrile group (-CN). This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing nitrile group and sterically bulky benzyloxy moiety .
Properties
Molecular Formula |
C14H10ClNO |
|---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
2-chloro-4-phenylmethoxybenzonitrile |
InChI |
InChI=1S/C14H10ClNO/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2 |
InChI Key |
WGVIAAFDMODQDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical properties of 4-(Benzyloxy)-2-chlorobenzonitrile and related compounds:
Key Differences and Implications
Electronic and Steric Effects
- This compound : The benzyloxy group provides strong electron-donating effects via resonance, while the chloro and nitrile groups are electron-withdrawing. This balance enhances stability in polar solvents and facilitates electrophilic substitution reactions .
- Diazenyl Derivative (): The diazenyl (-N=N-) group introduces conjugation, broadening UV-Vis absorption (useful in dyes). The hydroxyethylamino group increases water solubility compared to the benzyloxy analog .
- Benzoxazin Derivative () : The benzoxazin ring adds rigidity and hydrogen-bonding capacity, making it suitable for targeting biological receptors (e.g., enzymes) .
Substituent Position Effects
Research Findings and Trends
- Synthetic Versatility : this compound’s nitrile group enables transformations into amines, carboxylic acids, or heterocycles, unlike the diazenyl or benzoxazin derivatives, which require specialized conditions .
- Biological Activity : The benzoxazin derivative () shows promise in preclinical studies for kinase inhibition, highlighting the impact of fused heterocycles on bioactivity .
- Market Trends : Discontinued compounds like 4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile () underscore the industry’s shift toward simpler, more stable intermediates .
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